![molecular formula C17H24N6O3 B2845057 7-[(E)-But-2-enyl]-1-(2-methoxyethyl)-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 941081-27-2](/img/structure/B2845057.png)
7-[(E)-But-2-enyl]-1-(2-methoxyethyl)-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
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Description
7-[(E)-But-2-enyl]-1-(2-methoxyethyl)-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a useful research compound. Its molecular formula is C17H24N6O3 and its molecular weight is 360.418. The purity is usually 95%.
BenchChem offers high-quality 7-[(E)-But-2-enyl]-1-(2-methoxyethyl)-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-[(E)-But-2-enyl]-1-(2-methoxyethyl)-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity and Vascular Relaxing Effects
Researchers have explored compounds closely related to 7-[(E)-But-2-enyl]-1-(2-methoxyethyl)-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione, particularly focusing on their potential antitumor properties. For instance, Ueda et al. (1987) studied purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, demonstrating their activities against P388 leukemia. Vascular relaxing effects of some triazino [3,2-f] purines were also examined, although they did not show potent activity (Ueda et al., 1987).
Synthesis and Structural Studies
The synthesis of compounds with structural similarities to the specified molecule has been a focus of research. Studies by Kim et al. (1978) and Handelsman-Benory et al. (2000) involved the synthesis of novel triazines and explored their properties and reactions. These studies provide insights into the structural and chemical properties of similar compounds, contributing to the understanding of their potential applications (Kim et al., 1978); (Handelsman-Benory et al., 2000).
Potential Anti-HIV and Antimicrobial Activities
Compounds structurally related to 7-[(E)-But-2-enyl]-1-(2-methoxyethyl)-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione have been investigated for their potential anti-HIV and antimicrobial activities. A study by Ashour et al. (2012) on triazino and triazolo[4,3-e]purine derivatives showed some compounds exhibiting moderate anti-HIV activity and significant antimicrobial effects against various bacterial strains (Ashour et al., 2012).
properties
IUPAC Name |
7-[(E)-but-2-enyl]-1-(2-methoxyethyl)-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O3/c1-6-7-8-21-15(24)13-14(20(4)17(21)25)18-16-22(9-10-26-5)19-11(2)12(3)23(13)16/h6-7,12H,8-10H2,1-5H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWMWLUOQSJQHN-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C(=O)C2=C(N=C3N2C(C(=NN3CCOC)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C(=O)C2=C(N=C3N2C(C(=NN3CCOC)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16805384 |
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